Hexamethylenetriperoxidediamine
Overview
Description
Hexamethylenetriperoxidediamine is an organic peroxide and a heterocyclic compound with a cage-like structure. It is a high explosive organic compound known for its primary explosive properties. First synthesized in 1885 by the German chemist Ludwig Legler, this compound has been used as an initiating explosive in blasting caps due to its high initiating power and inexpensive production .
Scientific Research Applications
Hexamethylenetriperoxidediamine has several scientific research applications, including:
Explosive Detection: Due to its high sensitivity, it is used in research related to explosive detection and counterterrorism.
Mass Spectrometry: The compound’s unique gas-phase reactions are studied to improve detection limits in mass spectrometry.
Chemical Stability Studies: Research on the decomposition mechanisms and stability of this compound provides insights into the behavior of organic peroxides.
Mechanism of Action
Target of Action
Hexamethylenetriperoxidediamine (HMTD) is a high explosive organic compound . It is an organic peroxide and a heterocyclic compound with a cage-like structure . As a primary explosive, its main target is to initiate the detonation of secondary explosives .
Mode of Action
HMTD is synthesized from the reaction of hexamine with hydrogen peroxide . The oxidation is catalyzed by acid, usually citric acid . The molecule adopts a cage-like structure with the nitrogen atoms having an unusual trigonal planar geometry . This ring strain in HMTD may account for its low thermal stability and high sensitivity to friction .
Biochemical Pathways
It’s known that hmtd is unstable and detonates upon shock, friction, static electricity discharges, concentrated sulfuric acid, strong uv radiation, and heat .
Pharmacokinetics
It’s worth noting that hmtd is thermally labile , which means it is unstable under heat and can decompose.
Result of Action
The primary result of HMTD’s action is a violent explosion due to its high sensitivity to shock, friction, and heat . It has a high initiating power, higher than that of mercury fulminate , and a detonation velocity of 2800 m/s to 5100 m/s .
Action Environment
Environmental factors significantly influence HMTD’s action, efficacy, and stability. For instance, HMTD is destabilized by water and citric acid . It’s also sensitive to UV radiation . Therefore, the storage and handling conditions of HMTD greatly affect its stability and reactivity.
Safety and Hazards
HMTD is a highly sensitive explosive compound that is of interest to terrorists . It is destabilized by water and citric acid, making purification following initial synthesis essential in order to avoid unanticipated violent reaction . Upon discovery of suspicious chemicals, evidence of an unauthorized or suspicious chemical process, or the presence of any HMTD and precursors, personnel should immediately follow established organizational procedures, contact the bomb squad, and establish standoff distances .
Preparation Methods
Hexamethylenetriperoxidediamine can be synthesized by reacting an aqueous solution of hydrogen peroxide with hexamine in the presence of an acid catalyst. Common acid catalysts include citric acid, acetic acid, or dilute sulfuric acid. The hydrogen peroxide concentration needs to be at least 12% w/w for optimal yields. Citric acid is generally preferred as it provides a yield of up to about 50% .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but with enhanced safety measures due to its high sensitivity to shock, friction, and static electricity. The process involves careful control of reaction conditions and purification steps to avoid unanticipated violent reactions .
Chemical Reactions Analysis
Hexamethylenetriperoxidediamine undergoes various chemical reactions, primarily due to its peroxide functionalities. Some of the key reactions include:
Oxidation: this compound can be oxidized to form tetramethylene diperoxide diamine dialdehyde under specific conditions.
Decomposition: The compound is highly sensitive and can decompose violently upon exposure to heat, friction, or static electricity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the synthesis and oxidation reactions.
Acid Catalysts: Citric acid, acetic acid, and dilute sulfuric acid are used to catalyze the reactions.
Major Products:
Tetramethylene Diperoxide Diamine Dialdehyde: Formed during the oxidation of this compound.
Comparison with Similar Compounds
Acetone Peroxide (TATP): Another primary explosive with high sensitivity.
Dextrinated Lead Azide: A more chemically stable primary explosive used in modern applications.
Hexamethylenetriperoxidediamine remains a compound of significant interest in both scientific research and industrial applications due to its unique properties and explosive potential.
Properties
IUPAC Name |
3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPNDNFTFSCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2COOCN(COO1)COOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074804 | |
Record name | Hexamethylenetriperoxidediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283-66-9 | |
Record name | Hexamethylenetriperoxidediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylenetriperoxidediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylenetriperoxidediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Hexamethylenetriperoxidediamine (HMTD) difficult to analyze using traditional gas chromatography methods?
A1: HMTD's thermal instability poses a challenge for analysis using gas chromatography-mass spectrometry (GC/MS) techniques. [] This limitation arises because the high temperatures used in GC can cause HMTD to decompose before it reaches the detector, making accurate analysis impossible.
Q2: What alternative analytical techniques can be used to overcome the challenges of analyzing HMTD?
A2: Liquid chromatography-mass spectrometry (LC/MS) has proven effective in analyzing trace amounts of HMTD. [] Unlike GC/MS, LC/MS operates at lower temperatures, preserving the integrity of thermally labile compounds like HMTD. Additionally, HPLC-APCI-MS/MS has shown promise for detecting HMTD in both bulk and trace amounts, even in complex post-blast residue samples. []
Q3: Can you elaborate on the sensitivity of these analytical methods for detecting HMTD?
A3: LC/MS has shown the potential to detect HMTD at levels as low as 20 pg/µl. [] This high sensitivity is crucial for forensic applications where only trace amounts of explosive may be present. HPLC-APCI-MS/MS boasts even greater sensitivity, with a reported detection limit of 0.08 ng for HMTD using Selected Reaction Monitoring (SRM) mode. []
Q4: How does the detonation velocity of HMTD compare to other peroxide explosives like TATP?
A4: Studies have investigated the detonation velocity of HMTD at various densities. At an apparent density of 0.38 g/cm3, HMTD exhibits a detonation velocity consistent with values reported in the literature for higher densities. [] This data contributes to the understanding of HMTD's explosive properties and its behavior under different conditions.
Q5: What are the typical precursors used in the illicit synthesis of HMTD?
A5: HMTD can be synthesized using readily available materials like hydrogen peroxide, hexamine, and citric acid. [] In one case study, authorities suspected the illegal production of HMTD when they found containers labeled "citric acid", "hexamine", and a hair coloring developer containing hydrogen peroxide in a suspect's residence. This highlights the importance of identifying not just the explosive itself, but also its precursors in forensic investigations.
Q6: Are there any field-deployable methods for detecting peroxide-based explosives like HMTD?
A6: Yes, a rapid field test utilizing a colorimetric approach has been developed for detecting HMTD and TATP. [] The method involves decomposing the peroxide explosive with UV irradiation, leading to the formation of hydrogen peroxide. The released hydrogen peroxide is then detected through a color change reaction using horseradish peroxidase (POD) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS) or p-hydroxyphenylacetic acid (pHPAA). This field test offers a convenient and portable solution for on-site detection of peroxide-based explosives.
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